molecular formula C10H14O3 B082261 2,4,5-Trimethoxy toluene CAS No. 14894-74-7

2,4,5-Trimethoxy toluene

Cat. No.: B082261
CAS No.: 14894-74-7
M. Wt: 182.22 g/mol
InChI Key: UUJBBNSZJILFNT-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxy toluene is an organic compound with the molecular formula C10H14O3. It is a derivative of toluene, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3). This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxy toluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trimethoxy toluene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a model compound in studies involving methoxy-substituted aromatic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxy toluene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through its methoxy groups. These interactions can modulate biochemical pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethoxy toluene is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This positional arrangement can lead to different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

1,2,4-trimethoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-5-9(12-3)10(13-4)6-8(7)11-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJBBNSZJILFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505510
Record name 1,2,4-Trimethoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14894-74-7
Record name 1,2,4-Trimethoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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